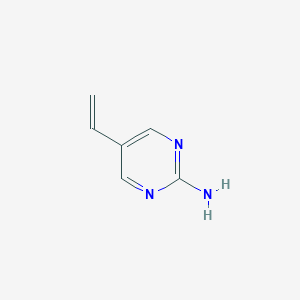

5-Vinylpyrimidin-2-amine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The pyrimidine (B1678525) ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is of fundamental importance in this field. wikipedia.orggsconlinepress.com This structural motif is widespread in nature, forming the core of essential biomolecules such as the nucleobases cytosine, thymine (B56734), and uracil, which are fundamental components of DNA and RNA. wikipedia.org

The synthetic versatility of the pyrimidine scaffold has led to its incorporation into a vast number of pharmaceuticals and other functional materials. gsconlinepress.comcore.ac.uk 5-Vinylpyrimidin-2-amine is a specific derivative within this broad class, characterized by two key functional groups: an amino group at the 2-position and a vinyl group at the 5-position. The 2-aminopyrimidine (B69317) moiety is a significant pharmacophore in its own right, while the vinyl substituent provides a reactive handle for further chemical elaboration, positioning the compound as a key intermediate for creating diverse molecular libraries. ajpamc.comsioc-journal.cn

Significance of Vinyl-Substituted Pyrimidine Derivatives in Contemporary Research

The presence of a vinyl group on the pyrimidine ring is of particular significance in modern synthetic chemistry. This functional group is highly valued for its ability to participate in a variety of powerful chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. cardiff.ac.uk These methods allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Detailed research findings highlight the utility of this moiety:

Cross-Coupling Reactions: The vinyl group can be readily introduced onto the pyrimidine ring, or it can serve as a coupling partner itself. Stille and Suzuki-Miyaura coupling reactions are commonly employed to synthesize vinyl-substituted pyrimidines or to use them as precursors for more complex structures. cardiff.ac.ukresearchgate.net For instance, a vinyl substituent was successfully introduced at the C5-position of a pyrimidine ring via a Stille coupling using (tributylstannyl)ethylene. cardiff.ac.uk

Nucleic Acid Research: Vinyl-substituted pyrimidine nucleosides have been designed as novel cross-linking agents. nih.govoup.com The vinyl group, when appropriately positioned, can react with nucleobases on an opposing strand of DNA or RNA, forming an interstrand cross-link. nih.gov This process is valuable for studying nucleic acid structure and function and has potential applications in antisense therapies. nih.govoup.com

Structure-Activity Relationship (SAR) Studies: In drug discovery, the vinyl group can be used to probe the steric and electronic requirements of a biological target. In one study focused on developing CDK9 inhibitors, the introduction of a vinyl group at the C5-position of the pyrimidine was found to be detrimental to the compound's activity, providing crucial information for the ongoing design and optimization of the inhibitors. cardiff.ac.uk

Table 2: Examples of Synthetic Reactions Involving Vinyl-Substituted Pyrimidines

| Reaction Type | Description | Application Example |

|---|---|---|

| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. | Used to introduce a vinyl group at the C5-position of a pyrimidine ring to create intermediates for CDK9 inhibitors. cardiff.ac.uk |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Employed to synthesize 5-vinylpyrimidine from a 5-bromopyrimidine (B23866) derivative and pinacol (B44631) vinyl boronate. researchgate.net |

| Heck Reaction | A palladium-catalyzed reaction to form a substituted vinyl group by reacting an unsaturated halide with an alkene. | Utilized to create a 5-(1-ethoxyvinyl)pyrimidine derivative from a 5-bromopyrimidine. researchgate.net |

| Interstrand Cross-Linking | The vinyl group acts as a reactive Michael acceptor to form covalent bonds with nucleophilic sites on nucleic acids. | A 4-vinyl-substituted thymidine (B127349) derivative was shown to efficiently form cross-links with RNA and duplex DNA. nih.gov |

Evolution of Research Trajectories for this compound

The study of pyrimidines dates back to the late 19th century, but focused research into specifically functionalized derivatives like this compound is a more recent development, driven by advances in synthetic methodology and the demands of modern drug discovery. wikipedia.orggsconlinepress.com

The research trajectory can be outlined in several key phases:

Foundation in Pyrimidine Chemistry: The initial groundwork was laid by the fundamental synthesis and reaction chemistry of the pyrimidine ring system throughout the 20th century. wikipedia.org

Advent of Cross-Coupling Methods: The development of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) in the latter half of the 20th century revolutionized synthetic chemistry. These methods made the synthesis of previously inaccessible molecules, such as vinyl-substituted heterocycles, routine and efficient. This enabled chemists to readily prepare this compound and related analogues. cardiff.ac.ukresearchgate.net

Application as a Synthetic Intermediate: With reliable synthetic routes established, research shifted towards using this compound as a versatile building block. Patents and research articles from the 21st century frequently describe its use as a key intermediate. For example, a 2016 patent details the synthesis of N-(2-methyl-6-nitrophenyl)-5-vinylpyrimidin-2-amine as a precursor for potent FGFR4 inhibitors aimed at treating hepatocellular carcinoma. google.com

Incorporation into Functional Molecules: Contemporary research focuses on incorporating the this compound scaffold into highly specialized molecules designed to interact with specific biological targets. A 2021 study reported the synthesis and characterization of N-(4-(Piperidin-4-ylsulfonyl)phenyl)this compound, demonstrating the ongoing exploration of this scaffold in creating new chemical entities for pharmacological evaluation. connectjournals.comconnectjournals.com The evolution continues as researchers use the vinyl group not just as a synthetic anchor but also as a functional element for probing biological systems or building advanced materials. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYOMLHOURXTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545675 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-56-0 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Vinylpyrimidin 2 Amine and Its Functionalized Analogues

Strategies for Direct Synthesis of 5-Vinylpyrimidin-2-amine

The direct synthesis of this compound is a challenging endeavor, and the scientific literature predominantly features multi-step synthetic routes that offer greater control and higher yields. While one-pot constructions of substituted pyrimidines are known, such as the three-component reaction of acetophenones, aromatic aldehydes, and guanidine (B92328) hydrochloride, these methods are generally used for aryl-substituted pyrimidines rather than specifically for introducing a vinyl group at the 5-position. researchgate.net A synthesis for 5-vinyl-2-pyrimidinamine was reported in a 1986 publication, but modern strategies frequently rely on the functionalization of a pre-formed pyrimidine (B1678525) ring, particularly through powerful cross-coupling techniques. chemsynthesis.com These latter methods provide a more versatile and widely applicable approach to accessing this key intermediate and its derivatives.

Palladium-Catalyzed Cross-Coupling Approaches to this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. numberanalytics.com These methods have been successfully applied to the synthesis of vinylpyrimidines by creating a bond between a halogenated pyrimidine and a vinyl-containing organometallic reagent.

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. numberanalytics.comwikipedia.org This reaction is highly effective for the vinylation of pyrimidine rings. Specifically, 5-halopyrimidines can be coupled with vinyl-organostannanes, such as vinyltributylstannane, to introduce the vinyl group at the C5-position. cardiff.ac.ukresearchgate.net The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. researchgate.netlibretexts.org Research has demonstrated that Stille coupling is a general method for the synthesis of 2-, 4-, and 5-vinylpyrimidines. researchgate.net

Table 1: Representative Stille Coupling for Vinylpyrimidine Synthesis

| Substrate | Reagent | Catalyst | Product | Reference |

| 5-Chloropyrimidine Derivative | Vinyltributylstannane | Palladium(0) Complex | 5-Vinylpyrimidine Derivative | cardiff.ac.uk |

| Halopyrimidines (2-, 4-, or 5-) | Vinyltributylstannane | Dichlorobis(triphenylphosphine)palladium | 2-, 4-, or 5-Vinylpyrimidines | researchgate.net |

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide, has become a cornerstone of modern organic synthesis for its mild conditions and the low toxicity of its boron-based reagents. wikipedia.org This method is widely applied in the synthesis of 5-vinylpyrimidines. The key transformation involves coupling a 5-halopyrimidine, typically 5-bromopyrimidine (B23866), with a vinylboron reagent like pinacol (B44631) vinyl boronate or potassium vinyltrifluoroborate. researchgate.netmdpi.com The reaction requires a palladium catalyst and a base to proceed. This approach has been used to create key 5-vinylpyrimidine intermediates for further synthetic modifications. researchgate.net

Table 2: Suzuki-Miyaura Coupling for 5-Vinylpyrimidine Synthesis

| Substrate | Reagent | Catalyst System | Product | Reference |

| 5-Bromopyrimidine derivative | Pinacol vinyl boronate | Palladium Catalyst / Base | 5-Vinylpyrimidine derivative | researchgate.net |

| 2,4-Dichloropyrimidine | Potassium vinyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | 2-Chloro-4-vinylpyrimidine | nih.gov |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | Palladium Catalyst / Base | Bis-benzaldehyde for chalcone (B49325) synthesis | mdpi.com |

Stille Coupling Strategies for Vinyl Moiety Introduction

Nucleophilic Addition Reactions in the Synthesis of Vinylpyrimidine Derivatives

The vinyl group on the pyrimidine ring is not merely a passive substituent; it is a reactive handle that can undergo various addition reactions. The regiochemical outcome of these additions—whether they proceed via a conjugate or Markovnikov pathway—is highly dependent on the position of the vinyl group on the pyrimidine ring. acs.orgthieme-connect.com

Conjugate addition, or Michael addition, is a characteristic reaction for vinyl groups attached to electron-withdrawing systems. In the context of vinylpyrimidines, this reaction pathway is prominent for 2-vinylpyrimidine (B1277554) and 4-vinylpyrimidine (B3031536). thieme-connect.comnih.gov The rationale lies in the ability of the ring nitrogens to stabilize the intermediate carbanion that forms at the α-position relative to the ring. thieme-connect.com This stabilization makes the β-carbon of the vinyl group susceptible to attack by a wide range of nucleophiles. Studies have shown that N-, O-, S-, and C-centered nucleophiles can add across the vinyl function in this manner. researchgate.netmdpi.com For example, 2-chloro-4-vinylpyrimidine readily undergoes conjugate addition with various amines, alcohols, and thiols. nih.govresearchgate.netmdpi.com

Table 3: Examples of Conjugate Addition to a 2-Chloro-4-vinylpyrimidine Substrate

| Nucleophile | Product Type | Reference |

| Benzylamine | N-Benzyl-2-(pyrimidin-4-yl)ethanamine derivative | researchgate.netmdpi.com |

| Methanol | 4-(2-Methoxyethyl)pyrimidine derivative | nih.gov |

| Ethanethiol | 4-(2-(Ethylthio)ethyl)pyrimidine derivative | nih.govresearchgate.net |

| N-Methylpiperazine | 2,4-Disubstituted pyrimidine derivative | researchgate.netmdpi.com |

| Indole | 2-(Indol-3-yl)ethyl derivative | researchgate.net |

In stark contrast to its 2- and 4-substituted isomers, 5-vinylpyrimidine undergoes Markovnikov addition under superacidic conditions. acs.orgthieme-connect.com According to Markovnikov's rule, the addition of a protic acid (HX) to an asymmetric alkene results in the hydrogen atom attaching to the carbon with more hydrogen substituents, while the X group attaches to the carbon with fewer hydrogen atoms. lscollege.ac.inwikidoc.org

This regiochemical preference is dictated by the formation of the most stable carbocation intermediate during the reaction. wikidoc.org In the case of 5-vinylpyrimidine, protonation of the terminal carbon of the vinyl group generates a more stable secondary carbocation adjacent to the pyrimidine ring. This carbocation is then attacked by a nucleophile. A clear example of this is the reaction of 5-vinylpyrimidine with benzene (B151609) in the presence of triflic acid (CF₃SO₃H), which yields the Markovnikov addition product, 2-(5-pyrimidinyl)-2-phenylethane, rather than the conjugate addition product. thieme-connect.com This distinct reactivity highlights the significant influence of substituent position on the electronic behavior of the pyrimidine system. acs.org

Table 4: Regioselectivity of Addition to Vinylpyrimidines in Acid

| Substrate | Reaction Type | Product Type | Reference |

| 2-Vinylpyrimidine | Conjugate Addition | 2-(2-Pyrimidinyl)ethyl derivative | thieme-connect.com |

| 5-Vinylpyrimidine | Markovnikov Addition | 1-(5-Pyrimidinyl)ethyl derivative | acs.orgthieme-connect.com |

Conjugate Addition to Vinyl-Substituted Pyrimidines

Cyclization Reactions Utilizing this compound Precursors

The pyrimidine core serves as a versatile scaffold that can be elaborated into more complex, fused heterocyclic systems through various cyclization strategies. Precursors of 2-aminopyrimidines, particularly those containing a reactive thiourea (B124793) or a related moiety, are frequently employed in domino or multi-step reactions to construct bicyclic and polycyclic analogues. These reactions are crucial for generating molecular diversity and accessing novel chemical space.

A significant strategy involves the domino alkylation-cyclization of thiopyrimidinones with propargyl bromides. organic-chemistry.orgorganic-chemistry.org This method provides a rapid and efficient route to 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under microwave irradiation, which significantly reduces reaction times to mere minutes and affords high yields. organic-chemistry.orgorganic-chemistry.org This approach is a notable improvement over traditional methods like the Hantzsch synthesis, which often requires harsh conditions and employs lachrymatory α-haloketones. organic-chemistry.org The proposed mechanism for this transformation involves a direct 5-exo-dig cyclization pathway. organic-chemistry.org

Another important cyclization approach is the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives from 6-substituted-2-thiouracils. researchgate.net This process involves the initial S-alkylation of the thiouracil with substituted phenacyl halides, followed by an intramolecular cyclization in the presence of concentrated sulfuric acid. researchgate.net The temperature of the cyclization step can be controlled to selectively yield the desired 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones or their sulfonated derivatives. researchgate.net

Furthermore, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives, prepared via the Biginelli reaction, can be used as precursors for the synthesis of 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir This two-step sequence involves the reaction of the dihydropyrimidinethione with ethyl bromoacetate (B1195939) in acetone, proceeding through a condensation/cyclization cascade to furnish the fused thiazolopyrimidine products in good yields under catalyst-free conditions. ijnc.ir

These cyclization reactions highlight the versatility of pyrimidine precursors in constructing complex heterocyclic systems. The resulting thiazolo[3,2-a]pyrimidine scaffolds are of significant interest due to their potential biological activities, including anti-inflammatory and anti-HIV properties. organic-chemistry.org

| Precursor | Reagent(s) | Product | Key Features |

| Thiopyrimidinones | Propargyl bromides | 5H-Thiazolo[3,2-a]pyrimidin-5-ones | Microwave-assisted; Domino alkylation-cyclization; High yields; Short reaction times organic-chemistry.orgorganic-chemistry.org |

| 6-Substituted-2-thiouracils | Substituted phenacyl halides, H₂SO₄ | 7-(Substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones | Two-step synthesis; Temperature-controlled selectivity researchgate.net |

| 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones | Ethyl bromoacetate | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-ones | Catalyst-free; Condensation/cyclization sequence ijnc.ir |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimidine derivatives, to minimize environmental impact and enhance sustainability. nih.govbenthamdirect.com These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green organic synthesis. anton-paar.com It offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles due to the minimization of side product formation. anton-paar.com The application of microwave irradiation has been successfully demonstrated in the synthesis of pyrimidine analogues, such as the rapid, high-yield synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones from thiopyrimidinone precursors. organic-chemistry.orgorganic-chemistry.org This technology is also employed in the synthesis of other nitrogen-containing heterocycles, highlighting its broad applicability. nih.govrsc.orgmdpi.combeilstein-journals.org

The use of environmentally benign solvents is another cornerstone of green chemistry. Water and deep eutectic solvents (DES) are gaining prominence as alternatives to volatile organic compounds. orgchemres.orgbohrium.com For instance, the synthesis of pyrimidine and quinazoline (B50416) derivatives has been achieved in a deep eutectic solvent composed of choline (B1196258) chloride and urea, which acts as both the solvent and a catalyst. orgchemres.org Similarly, water has been utilized as a green solvent for the one-pot synthesis of complex fused pyrimidines, offering advantages such as ease of product purification and high reaction efficiency. bohrium.com

Heterogeneous and reusable catalysts play a crucial role in developing sustainable synthetic protocols. Graphite oxide, a metal-free carbocatalyst, has been effectively used for the synthesis of pyrimidine derivatives under solvent-free conditions, eliminating the risk of metal contamination in the final products. acs.org Another example is the use of a CsOH/γ-Al₂O₃ heterogeneous basic catalyst for the one-pot synthesis of 2-amino-4,6-diaryl pyrimidines, with the catalyst demonstrating excellent reusability. researchgate.net

While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, the successful application of these principles to the synthesis of structurally related pyrimidines and their fused analogues provides a strong foundation for developing greener routes to this target compound. Future research will likely focus on integrating these green methodologies, such as microwave-assisted reactions in aqueous media or with reusable catalysts, to establish more sustainable and efficient syntheses of this compound.

| Green Chemistry Approach | Example Application in Pyrimidine Synthesis | Advantages |

| Microwave-Assisted Synthesis | Rapid synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones organic-chemistry.orgorganic-chemistry.org | Reduced reaction times, higher yields, fewer byproducts anton-paar.com |

| Green Solvents (Water, DES) | Synthesis of pyrimidines in water or choline chloride:urea orgchemres.orgbohrium.com | Environmentally benign, cost-effective, simplified workup |

| Reusable Heterogeneous Catalysts | Graphite oxide or CsOH/γ-Al₂O₃ catalyzed pyrimidine synthesis acs.orgresearchgate.net | Catalyst reusability, reduced waste, no metal contamination |

Chemical Reactivity and Mechanistic Investigations of 5 Vinylpyrimidin 2 Amine

Reactivity of the Vinyl Moiety in 5-Vinylpyrimidin-2-amine

The exocyclic vinyl group at the C5 position of the pyrimidine (B1678525) ring is a hub of reactivity, susceptible to both electrophilic and nucleophilic attack. Its electronic character is significantly influenced by the electron-withdrawing nature of the pyrimidine ring, which modulates its behavior in addition reactions and polymerization.

Electrophilic and Nucleophilic Additions to the Vinyl Group

The vinyl group of this compound can undergo addition reactions with both electrophiles and nucleophiles, with the regiochemical outcome being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Addition: In acid-promoted reactions with weak nucleophiles, such as the Friedel-Crafts-type addition of benzene (B151609), 5-vinylpyrimidine favors the Markovnikov addition product. mdpi.com This preference is attributed to the electronic structure of the protonated pyrimidine ring. Theoretical calculations suggest that protonation of the vinyl group to form a carbocation adjacent to a site of relatively high electron density is the favored pathway, leading to Markovnikov addition, in contrast to isomers like 2-vinylpyrimidine (B1277554) which favor conjugate addition. mdpi.com

Nucleophilic Addition: The electron-deficient character of the pyrimidine ring enhances the electrophilicity of the vinyl group, making it susceptible to nucleophilic attack, particularly via a Michael-type or conjugate addition mechanism. This reactivity is crucial for its application in bioconjugation and materials science.

Thiol Addition: The compound exhibits high reactivity towards thiol nucleophiles. For instance, vinylpyrimidines react readily with cysteine derivatives. Kinetic analysis of the reaction between a model vinylpyrimidine and Boc-Cys-OMe revealed a second-order rate constant of 0.375 M⁻¹s⁻¹ at pH 8. organic-chemistry.org This reaction is highly selective for cysteines over other proteinogenic nucleophiles like lysine (B10760008) or N-terminal amines, with no reactivity observed with the latter even after extended periods. organic-chemistry.org The proposed mechanism for this type of reaction involves a proton-assisted pathway where an active site histidine protonates the pyrimidine ring, further activating the vinyl group for attack by a cysteine thiolate. beilstein-journals.org

Alcohol and Amine Addition: Alcohols, alkoxides, and amines can also add across the vinyl group. mdpi.com Under basic conditions, direct attack of the nucleophile on the vinyl group occurs. mdpi.com Acidic conditions can also promote the reaction by protonating the heterocycle, which increases the electrophilic character of the vinyl group, allowing even less nucleophilic species to react. mdpi.com

The following table summarizes the types of addition reactions observed for vinylpyrimidines.

| Reaction Type | Reagent Class | Conditions | Predominant Product Type | Citation |

| Electrophilic Addition | Weak Nucleophiles (e.g., Benzene) | Acid-promoted (e.g., Triflic acid) | Markovnikov Addition | mdpi.com |

| Nucleophilic (Conjugate) Addition | Thiols (e.g., Cysteine) | pH 5-8 | Thioether | organic-chemistry.org |

| Nucleophilic (Conjugate) Addition | Alcohols/Alkoxides | Acidic or Basic | Ether | mdpi.com |

| Nucleophilic (Conjugate) Addition | Amines | Neutral or Catalyzed | Substituted Amine | mdpi.com |

Polymerization Behavior of this compound

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. The presence of the nitrogenous heterocyclic ring influences the polymerization characteristics.

Research on the radical polymerization of vinylpyrimidines, such as 2-N,N-dimethylamino-4-vinylpyrimidine, demonstrates their ability to undergo both homopolymerization and copolymerization. mdpi.com The polymerization is typically initiated by a free-radical initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). epa.gov The mechanism proceeds through the standard steps of initiation, propagation, and termination.

Initiation: The initiator thermally decomposes to generate free radicals.

Propagation: The radical adds to the vinyl group of a monomer molecule, creating a new, larger radical that continues to add to subsequent monomers.

Termination: The growing polymer chains are terminated, typically by recombination or disproportionation.

In copolymerization studies, such as with styrene (B11656), the reactivity ratios indicate how readily each monomer incorporates into the growing polymer chain. For the analogous 4-vinylpyridine (B31050) (4-VP)/styrene (S) system, the reactivity ratios (r) have been determined, providing insight into the copolymer's microstructure. emu.edu.trbio-conferences.org A higher reactivity ratio (>1) indicates a preference for homopolymerization, while a lower ratio (<1) suggests a preference for copolymerization.

The table below presents reactivity ratios for the copolymerization of the related monomer 4-vinylpyridine with styrene, illustrating the data used to understand polymerization behavior.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System | Citation |

| 4-Vinylpyridine | Styrene | 0.80 ± 0.20 | 0.66 ± 0.05 | Free radical bulk polymerization | emu.edu.trbio-conferences.org |

| 4-Vinylpyridine | N-dodecylacrylamide | 1.15 | 0.22 | Free radical polymerization | acs.org |

These values suggest that in the 4-VP/styrene system, both monomers have a tendency to copolymerize. The presence of the pyrimidine ring, with its additional nitrogen atom compared to pyridine (B92270), increases the positive character of the vinyl double bond, which influences its reactivity in radical addition reactions. mdpi.com

Reactivity of the Pyrimidine Amine Moiety

The 2-amino group, in conjunction with the pyrimidine ring nitrogens, provides a second major site of reactivity. Its nucleophilic character is central to its role in constructing larger, fused heterocyclic systems.

Amine Nucleophilicity in Heterocyclic Annulation Reactions

The 2-aminopyrimidine (B69317) scaffold is a valuable building block for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines, through annulation reactions. organic-chemistry.orgbeilstein-journals.org In these reactions, the aminopyrimidine acts as a dinucleophile.

A classic and widely used method is the Chichibabin-type reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. beilstein-journals.orgresearchgate.net The mechanism proceeds in two key steps:

N-Alkylation: The more nucleophilic endocyclic ring nitrogen (N1) attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-acylmethylpyrimidinium salt intermediate. researchgate.net

Intramolecular Cyclization: The exocyclic 2-amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. Subsequent dehydration leads to the formation of the fused five-membered imidazole (B134444) ring, resulting in the imidazo[1,2-a]pyrimidine (B1208166) scaffold. mdpi.comresearchgate.net

This reaction demonstrates the dual nucleophilicity of the aminopyrimidine moiety, where both a ring nitrogen and the exocyclic amino group participate to construct the new fused ring system. Modern variations of this reaction utilize microwave irradiation and catalysts like basic alumina (B75360) to improve yields and reaction conditions. mdpi.com

Role of the Amine Group in Palladium-Catalyzed Transformations

The aminopyrimidine moiety plays a significant role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The amino group can function either as a nucleophilic coupling partner or as a directing group to control the regioselectivity of C-H activation.

Amine as a Nucleophile: In Buchwald-Hartwig amination reactions, the 2-amino group of this compound can act as a nucleophile to couple with aryl halides. This N-arylation has been successfully used to synthesize a variety of substituted aminopyrimidines, which are prevalent structures in pharmaceuticals. emu.edu.tr These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BrettPhos) and a base. emu.edu.tr

Amine as a Directing Group: When the 2-amino group is first arylated (forming an N-aryl-2-aminopyrimidine), the resulting structure can utilize the pyrimidine nitrogen as a directing group for palladium-catalyzed C-H functionalization. researchgate.netrsc.org This chelation-assisted strategy directs the palladium catalyst to activate a specific C-H bond, typically at the ortho-position of the N-aryl ring. researchgate.netcsic.es This allows for subsequent reactions like carbonylation or annulation. csic.es More directly, studies have shown that secondary N-alkylpyrimidine-2-amines can undergo palladium-catalyzed C5-H arylation, demonstrating that the amino group directs functionalization of the pyrimidine ring itself. escholarship.org This directing effect is crucial for achieving high regioselectivity in the synthesis of complex molecules.

Intramolecular Cyclization Pathways

Derivatives of this compound containing appropriate functionalities can undergo intramolecular cyclization, a powerful strategy for constructing polycyclic heterocyclic systems. These reactions can proceed through various mechanisms, including pericyclic reactions or the cyclization of reactive intermediates.

A plausible pathway for a derivative of this compound involves a thermal 6π-electrocyclization. nih.gov This type of reaction has been observed in related systems where 2-vinylazines, upon coupling with alkynes, form butadienyl-heterocycle derivatives. These intermediates undergo a spontaneous, thermal 6π-electrocyclization involving the butadiene fragment and a C=N bond of the pyrimidine ring. nih.gov This pericyclic reaction proceeds in a conrotatory or disrotatory fashion as dictated by the Woodward-Hoffmann rules to form a new six-membered ring fused to the original heterocycle. nih.gov DFT calculations have shown that the resulting fused N-bridgehead heterocycles are often more stable than the open-chain precursors, despite the loss of aromaticity in the pyrimidine ring. nih.gov

For this compound, if the amino group were part of a diene system tethered to the vinyl group, an intramolecular aza-Diels-Alder reaction could be envisioned. In such a [4+2] cycloaddition, the vinyl group would act as the dienophile, reacting with an azadiene moiety to form a new nitrogen-containing six-membered ring. escholarship.orgrsc.orgkoreascience.kr

Another potential pathway involves the cyclization of a reactive intermediate. For example, radical-initiated cyclization could occur where addition to the vinyl group creates a radical that then attacks another part of the molecule. Similarly, intramolecular nucleophilic attack from the amino group onto an electrophilically activated vinyl group could lead to ring formation. The specific pathway is highly dependent on the substitution pattern and the reaction conditions employed.

Metal-Mediated Transformations and Catalytic Effects on Reactivity

The reactivity of this compound is significantly influenced by the presence of transition metal catalysts. The vinyl substituent at the C5-position serves as a versatile functional handle for a variety of metal-mediated transformations, enabling the construction of more complex molecular architectures. Palladium-catalyzed reactions, in particular, are pivotal for both the synthesis of the parent compound and its subsequent functionalization.

The primary metal-catalyzed reactions involving the vinylpyrimidine scaffold are cross-coupling reactions, where the vinyl group itself participates as a reactive partner. The Heck reaction is a prominent example of a transformation that directly functionalizes the vinyl moiety. organic-chemistry.orgwikipedia.org

Palladium-Catalyzed Heck Reaction

In the Heck reaction, the vinyl group of this compound can act as the alkene component, coupling with an unsaturated halide (R-X, where R = aryl, vinyl) or a triflate in the presence of a palladium catalyst and a base. wikipedia.org This transformation results in the formation of a new carbon-carbon bond at the terminal carbon of the vinyl group, yielding a substituted pyrimidine derivative. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.org

The catalytic cycle of the Heck reaction is well-established and proceeds through several key steps: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) species, often generated in situ, inserts into the aryl or vinyl halide (R-X) bond to form a square planar Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene (this compound) coordinates to the Pd(II) complex. This is followed by the insertion of the alkene into the Pd-R bond, forming a new alkyl-palladium intermediate.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon (the β-position) is eliminated, forming a palladium-hydride species and the substituted alkene product.

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst to continue the cycle.

An alternative pathway known as the reductive Heck reaction can sometimes occur, where the intermediate, instead of undergoing β-hydride elimination, leads to a conjugate addition product. mdpi.com

Palladium-Catalyzed Synthesis of the Scaffold

While the Heck reaction functionalizes the vinyl group, the synthesis of this compound itself heavily relies on palladium-catalyzed cross-coupling methods. The two most significant methods are the Stille and Suzuki-Miyaura couplings.

Stille Coupling: This reaction involves the coupling of a 5-halopyrimidine (e.g., 5-bromo- or 5-iodopyrimidin-2-amine) with an organostannane, such as vinyltributylstannane. jst.go.jpwikipedia.org The reaction is catalyzed by a Pd(0) complex, like dichlorobis(triphenylphosphine)palladium(II), which is reduced in situ. Although effective, the toxicity of organotin reagents and byproducts is a significant drawback. nrochemistry.comorganic-chemistry.org

Suzuki-Miyaura Coupling: A more environmentally benign alternative to the Stille reaction, the Suzuki coupling pairs a 5-halopyrimidine with a vinylboronic acid or a vinylboronate ester. libretexts.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Stille coupling, involving oxidative addition, transmetalation (where the vinyl group is transferred from boron to palladium), and reductive elimination. libretexts.org

Other Metal-Catalyzed Transformations

The vinyl group on the pyrimidine ring is also a potential substrate for various hydrofunctionalization reactions, although specific examples for this compound are less common than for other vinyl heterocycles. These reactions represent a promising avenue for diversification.

Hydrofunctionalization: Catalytic systems involving metals such as cobalt, rhodium, or iron can mediate the addition of H-X bonds across the vinyl double bond. shenvilab.orgrsc.org For instance, cobalt-catalyzed hydroboration of related N-heterocycles suggests that this compound could be converted to a borylated ethylpyrimidine derivative, which can be further functionalized. rsc.org Similarly, rhodium catalysts are known to be effective for the hydroamination of vinyl-substituted N-heteroaromatics. acs.org

The data below summarizes key metal-mediated transformations relevant to the 5-vinylpyrimidine core.

Interactive Data Table: Metal-Mediated Reactions of the 5-Vinylpyrimidine Scaffold

| Reaction Type | Catalyst/Reagents | Reactant (Pyrimidine Moiety) | Coupling Partner / Reagent | Product Structure | Reference(s) |

| Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | This compound | Aryl/Vinyl Halide (Ar-X) | 5-(2-Arylvinyl)pyrimidin-2-amine | organic-chemistry.org, wikipedia.org |

| Stille Coupling | Pd(PPh₃)₂Cl₂, CuI | 5-Halopyrimidin-2-amine | Vinyltributylstannane | This compound | jst.go.jp, wikipedia.org |

| Suzuki Coupling | Pd(OAc)₂, Ligand (e.g., PCy₃), Base (e.g., K₂CO₃) | 5-Halopyrimidin-2-amine | Potassium vinyltrifluoroborate | This compound | libretexts.org, wikipedia.org, organic-chemistry.org |

| Hydroboration | Cobalt Complex, HBpin | This compound | Pinacolborane (HBpin) | 5-(2-Borylethyl)pyrimidin-2-amine | rsc.org |

Applications of 5 Vinylpyrimidin 2 Amine Derivatives in Medicinal Chemistry and Chemical Biology

Development of Kinase Inhibitors Based on 5-Vinylpyrimidin-2-amine Scaffolds

The 2-aminopyrimidine (B69317) core is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The addition of a vinyl group at the 5-position can influence potency, selectivity, and pharmacokinetic properties by interacting with different regions of the binding pocket.

The phosphatidylinositol 3-kinase (PI3K) family is a crucial target in cancer therapy. While pyrimidine-based scaffolds are common in the design of PI3K inhibitors, such as the thienopyrimidine core in GDC-0941, specific derivatives featuring a 5-vinyl group are an area of ongoing research. oncotarget.com The aminopyrimidine group is recognized for its potential to increase potency, as seen in dual PI3K/mTOR inhibitors. oncotarget.com The exploration of a 5-vinyl substituent on this core could lead to novel inhibitors with unique binding modes and selectivity profiles.

Table 1: Examples of Pyrimidine-Based PI3K Inhibitors

| Compound | Target(s) | Key Structural Feature | IC₅₀ / Kᵢ Values |

| GDC-0941 | pan-PI3K | Thienopyrimidine | PI3Kα (3 nM), PI3Kβ (33 nM), PI3Kδ (3 nM), PI3Kγ (66 nM) |

| PF-04691502 | PI3K/mTOR | Pyridopyrimidinone | PI3Kα (Kᵢ = 0.57 nM), mTOR (Kᵢ = 16 nM) |

| PI3-Kinase α Inhibitor 2 | PI3Kα | Thieno[3,2-d]pyrimidine | PI3Kα (IC₅₀ = 2 nM) |

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a target for cancer therapeutics. The this compound scaffold has been successfully incorporated into potent CDK9 inhibitors. Structure-activity relationship (SAR) studies have shown that substituents at the C5-position of the pyrimidine (B1678525) ring, including a vinyl group, can affect both potency and selectivity. cardiff.ac.uk For instance, the replacement of a chlorine atom with a vinyl substituent in one series of 2,4,5-trisubstituted pyrimidines was found to be detrimental to activity, suggesting that the steric and electronic properties of this position are critical for optimal kinase inhibition. cardiff.ac.uk However, other scaffolds, such as 2-amino-4-indolylpyrimidines, have successfully utilized the 5-vinyl group to achieve potent CDK7 inhibition while navigating selectivity against other CDKs like CDK9. acs.org

Table 2: Research Findings on 5-Vinylpyrimidine CDK Inhibitors

| Compound Name/Series | Target(s) | Key Finding | Reported Potency |

| 2,4,5-Trisubstituted Pyrimidines | CDK9/CDK2 | A C5-vinyl substituent (compound 30p ) was not tolerated, leading to a loss of potency against both CDK9 and CDK2. cardiff.ac.uk | Not specified |

| CDK9-IN-2 | CDK9 | A potent CDK9 inhibitor with a distinct chemical scaffold. medchemexpress.com | IC₅₀ = 5 nM (H929 cells) medchemexpress.com |

| (S)-tert-Butyl 3-((4-(1-(phenylsulfonyl)-1H-indol-3-yl)-5-vinylpyrimidin-2-yl)amino)piperidine-1-carboxylate (Compound 21) | CDK7 | A potent CDK7 inhibitor featuring a 5-vinylpyrimidine core. acs.org | Not specified for CDK9 |

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative disorders. acs.org The design of nNOS inhibitors has frequently utilized 2-aminopyridine (B139424) and 2-aminopyrimidine scaffolds to achieve high potency and selectivity over other NOS isoforms (eNOS and iNOS). acs.orgbeilstein-journals.org These scaffolds can be modified to optimize interactions within the enzyme's active site. rcsb.org While extensive research has focused on various substitutions to enhance potency and cell permeability, the specific incorporation of a 5-vinyl group on the pyrimidine ring for nNOS inhibition is not extensively documented in the reviewed literature, which has instead focused on other functional groups to achieve desired selectivity and pharmacokinetic profiles. acs.orgrcsb.org

Table 3: Selectivity of 2-Aminopyridine-Based nNOS Inhibitors

| Compound | nNOS Kᵢ | Selectivity (n/e) | Selectivity (n/i) |

| Compound 14j | 16 nM (rat) | 828-fold | 118-fold |

| Nitric Oxide Synthase, Neuronal Inhibitor I | 120 nM | >2500-fold | >320-fold |

Fibroblast growth factor receptor 4 (FGFR4) is an emerging target for cancers such as hepatocellular carcinoma. peerj.comnih.gov A series of 2-aminopyrimidine derivatives have been designed as highly selective FGFR4 inhibitors. nih.gov These compounds achieve potent enzymatic inhibition, with some demonstrating excellent selectivity against other FGFR isoforms (FGFR1/2/3). nih.gov The core scaffold allows for modifications to fine-tune these properties. While various substitutions on the pyrimidine ring and its associated phenyl rings have been explored to maximize potency and selectivity, the specific role of a 5-vinyl substituent is a potential area for further optimization to enhance covalent binding or explore additional pockets within the kinase domain. nih.govchemrxiv.org

Table 4: Potency and Selectivity of 2-Aminopyrimidine FGFR4 Inhibitors

| Compound | FGFR4 IC₅₀ | FGFR4 Kₔ | Key Feature |

| Compound 2n | 2.6 nM | 3.3 nM | Highly selective, sparing FGFR1/2/3. nih.gov |

| Compound 2d | 7.5 nM | Not specified | 5'-methyl substitution increased FGFR4 potency but decreased selectivity. nih.gov |

| Ponatinib (AP24534) | Not specified | Not specified | Identified as a potent inhibitor of both wild-type and mutated FGFR4. plos.org |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Antiviral Activities of 5-Vinylpyrimidine Nucleoside Analogues

The 5-vinylpyrimidine scaffold is a key component of certain nucleoside analogues with significant antiviral properties. These compounds function by mimicking natural nucleosides and interfering with viral replication processes.

A notable example is the nucleoside analogue HDVD (1-[(2S,4S-2-(hydroxymethyl)-1,3-dioxolan-4-yl]5-vinylpyrimidine-2,4(1H,3H)-dione), which incorporates a 5-vinyluracil (B15639) moiety. HDVD has demonstrated high selectivity and potency as an inhibitor of gammaherpesviruses, including Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV). asm.orgasm.orgresearchgate.net Its mechanism of action is dependent on phosphorylation by the viral thymidine (B127349) kinase (TK). asm.org HDVD also shows inhibitory activity against murine herpesvirus 68 (MHV-68) and herpes simplex virus 1 (HSV-1), though it is less effective against other herpesviruses like HSV-2 and varicella-zoster virus (VZV). asm.org

Table 5: Antiviral Activity of HDVD Against Various Herpesviruses

| Virus | Type | Antiviral Activity |

| Kaposi's sarcoma-associated herpesvirus (KSHV) | Gammaherpesvirus | Highly selective inhibition. asm.orgasm.org |

| Epstein-Barr virus (EBV) | Gammaherpesvirus | Highly selective inhibition. asm.orgasm.org |

| Murine herpesvirus 68 (MHV-68) | Gammaherpesvirus | Pronounced inhibitory activity. asm.orgasm.org |

| Herpes simplex virus 1 (HSV-1) | Alphaherpesvirus | Pronounced inhibitory activity. asm.orgasm.org |

| Herpes simplex virus 2 (HSV-2) | Alphaherpesvirus | Weakly inhibited. asm.org |

| Varicella-zoster virus (VZV) | Alphaherpesvirus | Weakly inhibited. asm.org |

| Human cytomegalovirus (HCMV) | Betaherpesvirus | No antiviral activity. asm.org |

The valyl ester prodrug of HDVD has shown even greater efficacy in suppressing latent infection in animal models, highlighting the therapeutic potential of these 5-vinylpyrimidine derivatives. asm.org

Mechanism of Action of Nucleoside Analogues

The selective antiviral activity of some 5-vinylpyrimidine nucleoside analogues, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), is primarily driven by a specific phosphorylation event carried out by a virus-encoded deoxythymidine kinase (TK). nih.gov This initial phosphorylation is a critical step that distinguishes infected from uninfected cells. Following this, the analogue can inhibit the viral DNA polymerase and may also be incorporated into the viral DNA, ultimately disrupting viral replication. nih.govresearchgate.net

A novel l-dioxolane thymidine analog, 1-[(2S,4S-2-(hydroxymethyl)-1,3-dioxolan-4-yl]5-vinylpyrimidine-2,4(1H,3H)-dione (HDVD), has demonstrated potent and selective inhibitory activity against gammaherpesviruses like Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV). asm.org The mechanism of action for HDVD is also linked to preferential phosphorylation by the viral thymidine kinase. asm.org Studies have shown that viral resistance to HDVD is associated with point mutations in the viral TK gene. asm.org Interestingly, HDVD exhibits a significantly lower affinity for mitochondrial thymidine kinase-2 (TK-2) compared to BVDU, which may suggest a lower potential for mitochondrial toxicity. asm.org

The antiviral efficacy of these nucleoside analogues is underscored by their ability to reduce viral DNA loads and diminish viral gene expression during active replication. asm.org For instance, in animal models of murine herpesvirus 68 (MHV-68) infection, oral treatment with HDVD resulted in a notable reduction in viral DNA and gene expression in the lungs. asm.org

Anticancer Properties of this compound-Derived Compounds

Derivatives of 5-vinylpyrimidine are being explored for their potential as anticancer agents, with a primary mechanism of action involving the formation of DNA interstrand crosslinks (ICLs). nih.govoup.com ICLs are highly cytotoxic lesions that can block DNA replication and transcription, leading to cell death, and are a key mechanism for many clinically used anticancer drugs. nih.gov The ability of these compounds to induce ICLs makes them promising candidates for cancer therapy. nih.govoup.com

Some pyrimidine derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases. nih.gov For example, a 5-substituted pyrido[2,3-d]pyrimidine (B1209978) derivative was designed to inhibit fibroblast growth factor (FGF) receptor 1 and was found to inhibit tyrosine phosphorylation in FGF, VEGF, and PDGF receptors. nih.gov This inhibition, in turn, affects downstream signaling pathways like the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. nih.gov

Furthermore, novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of EGFRWT and COX-2, both of which are important targets in cancer therapy. nih.gov Certain compounds in this class have demonstrated potent cytotoxic activity against various cancer cell lines, inducing apoptosis and cell cycle arrest at the G1 phase. nih.gov Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown cytotoxic activity against human cancer cell lines, with some compounds exhibiting pro-apoptotic activity. nih.gov

The antitumor potential of these compounds is also linked to their ability to modulate the activity of enzymes like topoisomerase II and HSP90, which are critical for cancer cell survival. tandfonline.com Some aminopyrimidine derivatives have shown strong anti-proliferative activity against liver, lung, and breast cancer cell lines by inhibiting these enzymes and inducing apoptosis. tandfonline.com

DNA and RNA Cross-Linking Agents Derived from this compound Analogues

Derivatives of 5-vinylpyrimidine have been engineered as effective agents for forming interstrand crosslinks (ICLs) in both DNA and RNA. nih.govoup.comnih.gov These crosslinking agents are designed to covalently link two strands of a nucleic acid duplex, a process that can significantly impact the biological function of the nucleic acid. nih.gov The formation of ICLs is a key mechanism behind the cytotoxic effects of many anticancer drugs. nih.govoup.com

One approach involves designing oligonucleotides containing a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative. nih.gov These crosslink-forming oligonucleotides (CFOs) can bind to a target nucleic acid sequence and form a covalent bond. nih.gov Another strategy utilizes a 4-vinyl-substituted analog of thymidine, where the vinyl group is positioned to react with a base on the opposing strand. nih.govnih.gov These derivatives have demonstrated the ability to form ICLs rapidly and with high efficiency. nih.gov The efficiency of these cross-linking reactions can be influenced by factors such as the specific sequence of the nucleic acid and the presence of certain metal ions. oup.com

The ability to form ICLs is not limited to DNA; these agents can also effectively crosslink with RNA. nih.govnih.gov This has significant implications for applications such as inhibiting translation by targeting messenger RNA (mRNA). oup.com

The reactivity of 5-vinylpyrimidine derivatives can be tuned to achieve selectivity for specific nucleobases. For instance, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative was specifically designed to react with guanine (B1146940). nih.govoup.com This derivative demonstrated selective crosslinking with guanine bases in both DNA and RNA. nih.govoup.com Structural analysis has suggested that the AOVP derivative reacts at the N2 amine of guanine within the DNA duplex. nih.gov

Interestingly, the presence of certain divalent metal cations, such as CoCl2, NiCl2, ZnCl2, and MnCl2, can accelerate the crosslinking reaction with guanine. nih.govoup.com The effect of these metal ions was observed to be more pronounced in RNA than in DNA. oup.com

In addition to guanine, some vinylpyrimidine derivatives have shown reactivity towards other bases. For example, the AOVP derivative also exhibited crosslinking reactivity with thymine (B56734) in DNA. nih.gov Furthermore, a 4-vinyl-substituted thymidine analog was designed to react with the amino group of an adenine (B156593) base, but was found to form a crosslink with a uridine (B1682114) on the RNA substrate. nih.govnih.gov Detailed analysis revealed a preference for cross-linking with an adenine base located on the 5'-side of the opposing uridine. nih.govnih.gov

The ability of 5-vinylpyrimidine derivatives to crosslink with nucleic acids has direct implications for the regulation of gene expression and the inhibition of translation. oup.com By forming a stable, irreversible complex with messenger RNA (mRNA), these crosslink-forming oligonucleotides (CFOs) can effectively block the process of translation, leading to the production of truncated proteins or the complete suppression of protein synthesis. oup.com

This mechanism has been demonstrated with CFOs containing a 2-amino-6-vinylpurine (AVP) derivative, which can bind to mRNA and inhibit translation in vitro. oup.com Such CFOs have also been shown to inhibit the function of microRNAs (miRNAs) by crosslinking to their target mRNAs within cells. oup.com

The reduction of viral gene expression is another key outcome of the action of 5-vinylpyrimidine nucleoside analogues. asm.org In studies with a novel l-dioxolane thymidine analog (HDVD), treatment led to a significant reduction in viral gene expression during acute viral replication. asm.org This highlights the potential of these compounds to interfere with the viral life cycle at the level of gene expression.

Selective Reactivity with Guanine and Cytosine Bases

Receptor Modulation and Enzyme Inhibition by Substituted this compound Derivatives

Substituted 5-vinylpyrimidine derivatives have emerged as a versatile class of compounds capable of modulating the activity of various receptors and enzymes, making them attractive candidates for drug development. researchgate.net

In the realm of enzyme inhibition, these derivatives have shown promise against a range of targets. researchgate.net For instance, novel pyrimidine derivatives have been synthesized and found to be effective inhibitors of metabolic enzymes such as carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net The inhibitory constants (Ki) for these compounds were found to be in the nanomolar range, indicating potent inhibition. researchgate.net The structural features of these molecules, including the pyrimidine core and various substitutions, allow them to interact with the active sites of these enzymes and modulate their activity. researchgate.net

Furthermore, certain 5-substituted pyrido[2,3-d]pyrimidine derivatives have been designed as inhibitors of receptor tyrosine kinases, which play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov One such compound, NP506, was found to inhibit the tyrosine phosphorylation of FGF, VEGF, and PDGF receptors. nih.gov This inhibition subsequently blocks downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation. nih.gov The introduction of specific motifs, such as a phenyl hydrazide group, to the pyrimidine scaffold was shown to be key for this inhibitory activity. nih.gov

The versatility of the pyrimidine scaffold allows for the development of compounds that can target a wide array of biological molecules with high specificity and potency.

Design and Synthesis of Bioactive this compound Conjugates

The this compound scaffold is a versatile platform in medicinal chemistry and chemical biology for the development of bioactive conjugates. The strategic placement of the vinyl group at the C5-position and the amine at the C2-position allows for diverse chemical modifications, enabling the creation of molecules with tailored biological activities. The design of these conjugates often leverages the vinyl group as a reactive handle for covalent modification or as a point of attachment for larger biomolecules, while the aminopyrimidine core frequently serves as a hinge-binding motif in protein kinase inhibitors. cardiff.ac.uknih.gov

Design Principles

The design of this compound conjugates is primarily driven by the intended biological application. Two major strategies dominate the design process: its use as a targeted covalent inhibitor (TCI) and as a linker for bioconjugation.

Targeted Covalent Inhibitors (TCIs): The vinyl group, being an α,β-unsaturated system, can act as a Michael acceptor. This electrophilic "warhead" is designed to form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, located in the binding site of a target protein. researchgate.netsemanticscholar.org This approach can lead to inhibitors with enhanced potency, prolonged duration of action, and high selectivity, as the covalent interaction depends on the presence of a suitably positioned, often poorly conserved, nucleophile. semanticscholar.orgnih.gov The design process involves positioning the vinylpyrimidine core within the protein's active site to facilitate the specific reaction with the target residue. uobasrah.edu.iq

Linker for Bioconjugation: The vinyl group serves as a versatile chemical handle for attaching the pyrimidine scaffold to other molecules, including peptides, oligonucleotides, or other drugs, to create hybrid molecules with novel or improved properties. researchgate.netmdpi.com A prominent example is its use in metal-free thiol-ene "click" reactions, which allow for the efficient and biocompatible conjugation of thiol-containing molecules to oligonucleotides bearing a vinylpyrimidine linker. researchgate.netacs.org This strategy is employed to enhance the cellular uptake and therapeutic potential of oligonucleotide-based drugs. researchgate.netmdpi.com

Synthesis of Bioactive Conjugates

The synthesis of this compound conjugates can be achieved through several strategic pathways, depending on the desired final structure. Key methods include the introduction of the vinyl group onto a pre-existing pyrimidine ring, conjugate addition of nucleophiles to the vinyl group, and the synthesis of vinylpyrimidine-based building blocks for solid-phase synthesis.

Introduction of the Vinyl Group via Cross-Coupling

A common method for synthesizing the 5-vinylpyrimidine core involves a palladium-catalyzed cross-coupling reaction. For instance, a Stille coupling can be used to introduce a vinyl substituent at the C5-position of a 5-halopyrimidine derivative. cardiff.ac.uk This reaction typically involves treating a compound like 5-chloro- or 5-bromopyrimidine (B23866) with a vinyl-organostannane reagent in the presence of a palladium catalyst. cardiff.ac.uk This approach is fundamental to creating the core scaffold before further modifications or conjugations.

Synthesis via Conjugate Addition

The electrophilic nature of the vinyl group allows for conjugate addition (Michael addition) of various nucleophiles. This reaction provides a straightforward method for creating a library of C5-functionalized pyrimidine derivatives. researchgate.netmdpi.com The reaction of a 2-substituted-5-vinylpyrimidine with nucleophiles such as amines, thiols, or alcohols leads to the formation of a new carbon-nucleophile bond at the β-position of the original vinyl group. researchgate.net This method has been used to synthesize a range of 2,4-disubstituted pyrimidines by treating 2-chloro-4-vinylpyrimidine with a nucleophile, followed by the displacement of the chlorine atom with an amine. researchgate.netmdpi.com

Below is a table summarizing examples of compounds synthesized via conjugate addition to a vinylpyrimidine core, followed by substitution.

| Entry | Starting Vinylpyrimidine | Nucleophile Added | Final Product Name | Reference |

| 1 | 2-Chloro-4-vinylpyrimidine | Dimethylamine, then N-methylpiperazine | N,N-Dimethyl-2-(2-(4-methylpiperazino)pyrimidin-4-yl)ethanamine | mdpi.com |

| 2 | 2-Chloro-4-vinylpyrimidine | Butan-1-amine, then N-methylpiperazine | N-(2-(2-(4-Methylpiperazino)pyrimidin-4-yl)ethyl)butan-1-amine | mdpi.com |

| 3 | 2-Chloro-4-vinylpyrimidine | tert-Butylamine, then N-methylpiperazine | 2-Methyl-N-(2-(2-(4-methylpiperazino)pyrimidin-4-yl)ethyl)propan-2-amine | researchgate.netmdpi.com |

| 4 | 2-Chloro-4-vinylpyrimidine | Benzylamine, then N-methylpiperazine | N-Benzyl-2-(2-(4-methylpiperazino)pyrimidin-4-yl)ethanamine | researchgate.net |

Synthesis of Oligonucleotide Conjugates

A sophisticated application of this compound chemistry is the synthesis of oligonucleotide conjugates. researchgate.netacs.org This process involves the initial synthesis of vinylpyrimidine phosphoramidite (B1245037) building blocks. These building blocks can be incorporated into an oligonucleotide sequence using standard automated solid-phase synthesis. researchgate.net The synthesis of the phosphoramidite linker itself typically starts from a 2-chloropyrimidine (B141910) derivative which undergoes a nucleophilic aromatic substitution (SNAr) with an amino alcohol, followed by phosphitylation of the hydroxyl group. acs.org

Once the oligonucleotide bearing the vinylpyrimidine linker is synthesized, it can be conjugated with thiol-functionalized molecules, such as peptides or drugs, through a biocompatible, metal-free thiol-ene click reaction. This reaction proceeds efficiently to form a stable thioether linkage. researchgate.netacs.org

The table below details novel vinylpyrimidine phosphoramidite linkers designed for oligonucleotide conjugation.

| Linker Class | R Group on Amine | Phosphoramidite Name | Resulting Conjugate Example | Reference |

| Pyrimidine | -(CH2)2-OH | (2-((2-cyanoethoxy)(diisopropylamino)phosphanyl)oxy)ethyl(methyl)(5-vinylpyrimidin-2-yl)amine | Oligonucleotide-S-CH2CH2-glutathione | researchgate.netacs.org |

| Pyrimidine | -c-C4H6(OH)- | (cis/trans)-3-(methyl(5-vinylpyrimidin-2-yl)amino)cyclobutyl (2-cyanoethyl) diisopropylphosphoramidite | Oligonucleotide-S-CH2CH2OH | researchgate.netacs.org |

| Purine (B94841) | -(CH2)2-OH | (2-((2-cyanoethoxy)(diisopropylamino)phosphanyl)oxy)ethyl(methyl)(9-(5-vinylpyrimidin-2-yl)-9H-purin-6-yl)amine | Not specified | acs.org |

This modular approach allows for the creation of a wide array of bioactive conjugates, where the oligonucleotide provides targeting capabilities and the attached molecule imparts a therapeutic or diagnostic function. researchgate.netmdpi.com

Role of 5 Vinylpyrimidin 2 Amine in Advanced Materials Science

Polymerization of 5-Vinylpyrimidin-2-amine for Functional Polymers

The presence of a vinyl group enables this compound to undergo polymerization, primarily through radical catalysis, to form poly(this compound). This process allows for the creation of long-chain polymers where the functional pyrimidine-amine side groups are repeated along a stable carbon backbone. Research dating back to the 1950s on related monomers, such as 4-vinylpyrimidine (B3031536) and 2-N,N-dimethylamino-4-vinylpyrimidine, demonstrated their capability to homopolymerize and copolymerize with other monomers like styrene (B11656) acs.org. This historical work strongly supports the feasibility of polymerizing this compound to create functional homopolymers or to incorporate it into copolymers to impart specific properties.

The polymerization can be initiated using standard radical initiators. By analogy with other vinyl heterocycles like 2-vinylpyridine, the polymerization is expected to proceed readily researchgate.netwikipedia.org. Copolymerization with monomers such as styrene or methyl methacrylate (B99206) would allow for the precise tuning of the resulting material's physical and chemical properties, such as solubility, thermal stability, and mechanical strength acs.orgresearchgate.net.

Table 1: Comparison of Polymerizable Vinyl Heterocycles and Potential Polymerization Strategy for this compound

| Monomer | Polymerization Method | Key Polymer Properties | Potential for this compound |

|---|---|---|---|

| 2-Vinylpyridine | Radical, Anionic, Cationic wikipedia.org | Soluble in organic solvents, forms tire-cord binders wikipedia.org | Likely polymerizable via radical methods, potential for copolymerization to enhance material properties. |

| 4-Vinylpyridine (B31050) | Radical, Spontaneous (with comonomers) researchgate.net | pH-responsive, used in coatings and for catalysis sigmaaldrich.comchemicalbook.com | Expected to form functional polymers with tunable properties through copolymerization. |

| 4-Vinylpyrimidine | Radical (with Styrene) acs.org | Showed increased alternation in copolymers compared to vinylpyridine acs.org | Suggests that poly(this compound) could be synthesized and used in copolymers with predictable structures. |

Integration into Stimuli-Responsive Materials

Polymers that can change their properties in response to environmental stimuli are of great interest for applications ranging from sensors to drug delivery. The pyrimidine-amine moiety in poly(this compound) is expected to confer significant pH-responsiveness to the material. The pyrimidine (B1678525) ring contains two nitrogen atoms, and the exocyclic amine group adds a third basic site. These nitrogen atoms can be protonated under acidic conditions, leading to a profound change in the polymer's properties.

Analogous systems, particularly poly(4-vinylpyridine) (P4VP), are well-documented as pH-responsive polymers nih.govrsc.org. P4VP is insoluble in water at neutral or high pH but becomes soluble at low pH as the pyridine (B92270) nitrogen atoms become protonated, leading to electrostatic repulsion between chain segments and increased hydrophilicity nih.govciac.jl.cn. The pKa of 2-aminopyrimidine (B69317) is approximately 3.45 guidechem.comchalcogen.ro. This suggests that poly(this compound) would exhibit a sharp transition in solubility and conformation at a pH value around this point. This behavior makes it a strong candidate for creating "smart" materials that can respond to specific pH changes in their environment sigmaaldrich.comeares.org.

Table 2: pKa Values of Heterocyclic Amines and Implied pH-Responsiveness

| Compound | pKa of Conjugate Acid | Reference Polymer | Expected pH-Responsive Behavior |

|---|---|---|---|

| Pyridine | 5.30 wikipedia.org | Poly(vinylpyridine) | Becomes soluble/swells at pH < 5 nih.govresearchgate.net |

| 2-Aminopyridine (B139424) | 6.86 quora.com | Poly(aminopyridine)s | Responsive in a wider, near-neutral pH range. |

| 2-Aminopyrimidine | 3.45 guidechem.comchalcogen.ro | Poly(this compound) | Expected to be responsive to changes in highly acidic environments (pH < 4). |

Applications in Organic Electronics and Photonics

Nitrogen-rich heterocyclic compounds are frequently explored for their utility in organic electronic and photonic devices due to their unique electronic structures. Pyrimidine derivatives, in particular, have shown potential as luminescent materials acs.orgaip.orgmedjrf.com. The emission properties of these molecules can often be tuned by external factors, such as protonation. For instance, some pyrimidine derivatives exhibit a color change in their fluorescence upon acidification, which opens the door to creating materials for sensors or even white-light emitting applications acs.orgfigshare.com.

Furthermore, systems combining electron-donating groups (like triphenylamine) with electron-accepting vinylpyrimidine units have been shown to be effective acido- and electrochromic switches d-nb.info. In these molecules, protonation or oxidation causes a significant redistribution of electron density, leading to a dramatic change in the material's color and absorption spectrum d-nb.info. A polymer like poly(this compound), with its pendant pyrimidine units, could be integrated into systems where its electronic properties can be modulated by pH or electrical potential, making it a candidate for use in sensors, electrochromic devices, and other photonic applications ciac.jl.cnmdpi.com.

Table 3: Potential Photophysical Properties of Poly(this compound) Based on Analogous Systems

| Property | Observation in Analogous Systems | Predicted Behavior for Poly(this compound) |

|---|---|---|

| Fluorescence | Many pyrimidine and purine (B94841) derivatives fluoresce at 77°K, with lactim forms showing fluorescence even at room temperature aip.org. | The polymer may exhibit intrinsic fluorescence, potentially tunable via its local environment. |

| Acidochromism | Methoxy-substituted pyrimidines show a color change in emission upon protonation acs.org. Triphenylamine-vinylpyrimidines show a strong bathochromic shift upon protonation d-nb.info. | The polymer's fluorescence and/or color is expected to be highly sensitive to pH, making it a potential acidochromic material. |

| Electrochromism | Triphenylamine-vinylpyrimidine systems are electrochemically switchable d-nb.info. | The polymer could potentially be used in electrochromic layers where its oxidation state, and thus color, is controlled by an applied voltage. |

Bio-inspired Materials and Bioconjugates

Bio-inspired materials aim to mimic the functionality and structure of biological systems. Amine-functionalized polymers are crucial in this field as the amine group provides a reactive handle for attaching biological molecules (a process known as bioconjugation) nih.govbiosynth.com. The primary amine (-NH2) on the 2-position of the pyrimidine ring of this compound is an ideal site for such modifications.

Using well-established chemistries, this amine group can form stable covalent bonds with proteins, peptides, or nucleic acids nih.gov. This allows for the creation of polymer-biomolecule conjugates for various applications, such as targeted drug delivery or biosensing. For example, methods for the site-selective arylation of biomolecules have been developed using 2-aminopyrimidine-type ligands under mild, aqueous conditions nih.gov. Similarly, amine-targeting reactions that work in water are valuable for synthesizing functional materials and biotherapeutics researchgate.net. By attaching poly(this compound) to a biological entity, one could create a hybrid material that combines the physical properties of the polymer with the biological function of the biomolecule.

Table 4: Potential Bioconjugation Reactions for Poly(this compound)

| Reaction Type | Reagent/Functional Group on Biomolecule | Resulting Linkage | Applicability |

|---|---|---|---|

| Amide Bond Formation | Activated Carboxylic Acids (e.g., NHS-esters) | Amide | Common method for labeling proteins and peptides. |

| Reductive Amination | Aldehydes or Ketones | Secondary Amine | Used for conjugating to oxidized sugars or other carbonyl-containing molecules. |

| Isothiocyanate Coupling | Isothiocyanates (e.g., FITC) | Thiourea (B124793) | Standard method for creating fluorescently labeled biomolecules. |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters (on biomolecule) | C-N Bond | Advanced method for site-specific modification under biocompatible conditions nih.gov. |

Amine-Based Materials for Carbon Capture Technologies

The capture and storage of carbon dioxide (CO2) is a critical technology for mitigating climate change. Amine-based materials are the current state-of-the-art for CO2 capture because the basic nitrogen atoms react chemically with acidic CO2 molecules diva-portal.orgrsc.org. This chemical interaction allows for highly selective and efficient CO2 capture, even from flue gas streams where CO2 is present at low concentrations rsc.orgosti.gov.

Polymers rich in nitrogen have been specifically investigated as next-generation solid sorbents for CO2 nih.govmdpi.comresearchgate.net. The monomer this compound is particularly promising in this context due to its high nitrogen content (three nitrogen atoms per monomer unit). When polymerized into a porous framework, poly(this compound) would present a high density of basic sites for CO2 interaction. Studies on other nitrogen-rich porous organic polymers (POPs) have shown that they can achieve very high CO2 uptake capacities nih.govresearchgate.netacs.org. Therefore, incorporating this compound into such materials could lead to highly effective and regenerable sorbents for industrial carbon capture applications mdpi.combohrium.com.

Table 5: CO2 Capture Performance of Various Nitrogen-Rich Porous Polymers

| Polymer/Material | Nitrogen Content | CO2 Uptake Capacity (273 K, 1 bar) | Reference |

|---|---|---|---|

| NRPP-1 | High | 6.1 mmol g⁻¹ | nih.gov |

| NRPP-2 | High | 7.06 mmol g⁻¹ | nih.gov |

| TTPEPOP-S | High | 2.94 mmol g⁻¹ | acs.org |

| IPN-CSUs | High | ~3.57 mmol g⁻¹ (80.1 cc g⁻¹) | researchgate.net |

| Poly(this compound) based material (Hypothetical) | High (3 N atoms per unit) | Potentially high, leveraging both amine and pyrimidine nitrogens for chemisorption. | - |

Catalytic Applications and Ligand Design Incorporating 5 Vinylpyrimidin 2 Amine

5-Vinylpyrimidin-2-amine as a Ligand in Transition Metal Catalysis

The pyrimidine (B1678525) ring system, being electron-deficient, and the adjacent amino group in this compound allow it to function as an effective ligand in transition metal catalysis. researchgate.net The nitrogen atoms of the pyrimidine ring and the exocyclic amine can form stable chelate complexes with transition metals such as palladium, rhodium, and copper, modulating their electronic properties and reactivity. core.ac.uknih.gov This coordination is central to many catalytic processes, where the ligand structure dictates the efficiency and selectivity of the reaction. mdpi.com Ligands based on di(2-picolyl)amine, which share a similar N-C-N pincer motif, have demonstrated the ability to be finely tuned sterically and electronically, a principle that applies to pyrimidine-amine structures as well. tcichemicals.com The presence of the vinyl group offers a distinct advantage, providing a site for post-catalytic modification or for anchoring the ligand onto a polymer support, thereby bridging homogeneous and heterogeneous catalysis.

Aminopyrimidine scaffolds are particularly effective in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. researchgate.net The functionalities of pyrimidine derivatives are well-suited for Suzuki and Buchwald-Hartwig type reactions. nih.gov In these reactions, the aminopyrimidine ligand coordinates to the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling) or amine coordination (in Buchwald-Hartwig coupling), and reductive elimination.

A facile and general approach has been developed for the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using Buchwald-Hartwig amination conditions. nih.gov This methodology highlights the utility of the aminopyrimidine core in C-N bond formation. The reactions typically proceed smoothly in moderate to good yields, demonstrating the robustness of this ligand class. nih.gov The conditions often involve a palladium precursor like dichlorobis(triphenylphosphine)Pd(II), a specialized ligand such as Xantphos to stabilize the catalytic species, and a base in a suitable solvent. nih.gov

| Amine Substrate | Aryl Bromide | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | Toluene | 35 |

| 2-Amino-4-methyl-6-(pyridin-3-yl)pyrimidine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | Toluene | 82 |

| 2-Amino-4-methyl-6-(pyridin-3-yl)pyrimidine | 1-Bromo-3-methoxybenzene | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | Toluene | 31 |

| 2-Amino-4-methyl-6-(pyridin-3-yl)pyrimidine | 1-Bromo-2-methoxybenzene | PdCl₂(PPh₃)₂, Xantphos, NaOtBu | Toluene | 27 |

Role in Biocatalysis for Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of amines, particularly chiral amines, which are vital components of many pharmaceuticals. mdpi.comnih.govnih.gov Enzymes offer exquisite stereocontrol and operate under mild, environmentally benign conditions. mdpi.commdpi.com The synthesis of a primary amine like this compound could conceptually be achieved via biocatalytic routes, using engineered enzymes to act on a corresponding ketone precursor. Two of the most prominent enzyme classes for this purpose are transaminases and amine dehydrogenases. mdpi.comnih.gov